N,N-di-isopropyloxamic acid

Description

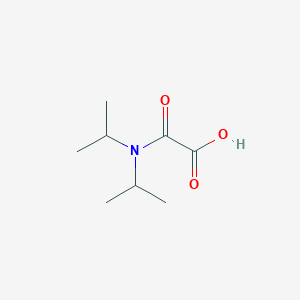

N,N-Di-isopropyloxamic acid (chemical formula: C₇H₁₃NO₃) is an oxamic acid derivative where two isopropyl groups substitute the nitrogen atoms of the oxamate backbone. Oxamic acid derivatives are known for their role in inhibiting lactate dehydrogenase A (LDH-A), a key enzyme in anaerobic glycolysis, making them relevant in cancer therapeutics . This article compares these analogs to infer the behavior of this compound.

Properties

CAS No. |

104189-31-3 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-[di(propan-2-yl)amino]-2-oxoacetic acid |

InChI |

InChI=1S/C8H15NO3/c1-5(2)9(6(3)4)7(10)8(11)12/h5-6H,1-4H3,(H,11,12) |

InChI Key |

GUIHAIUPQZQZNV-UHFFFAOYSA-N |

SMILES |

CC(C)N(C(C)C)C(=O)C(=O)O |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C(=O)O |

Synonyms |

Acetic acid, [bis(1-methylethyl)amino]oxo- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 N,N′-Dipropyloxamide

- Structure : A symmetrically substituted oxamide with two propyl groups (C₃H₇) attached to the nitrogen atoms.

- Molecular Formula : C₈H₁₆N₂O₂.

- Key Properties: Synthesized via condensation of propylamine with oxalyl chloride under inert conditions . Demonstrated LDH-A inhibition in non-small cell lung cancer (NSCLC) models, enhancing anti-PD-1 immunotherapy efficacy .

- The isopropyl groups in N,N-di-isopropyloxamic acid may enhance lipophilicity, improving membrane permeability compared to propyl-substituted analogs.

2.2 N,N-Diisopropylbenzamide

- Structure : A benzamide derivative with two isopropyl groups on the nitrogen.

- Molecular Formula: C₁₃H₁₉NO.

- Key Properties: Molecular weight: 205.3 g/mol; CAS No.: 20383-28-2 .

- N,N-diisopropylbenzamide’s higher molecular weight (vs. hypothetical ~175 g/mol for this compound) suggests differences in pharmacokinetics.

2.3 Diisopropylethylamine (DIPEA)

- Structure : A tertiary amine with two isopropyl groups and an ethyl group.

- Molecular Formula : C₈H₁₉N.

- Key Properties :

- Comparison :

- Unlike this compound, DIPEA lacks an amide or carboxylic acid group, limiting its utility in enzyme inhibition.

- The absence of polar functional groups in DIPEA results in lower water solubility compared to oxamic acid derivatives.

Data Table: Structural and Functional Comparison

Research Findings and Inferences

- Synthesis : this compound can likely be synthesized via methods similar to N,N′-dipropyloxamide, substituting propylamine with isopropylamine .

- Bioactivity : Oxamic acid derivatives generally exhibit LDH-A inhibition, but the isopropyl groups in this compound may prolong metabolic stability compared to shorter-chain analogs .

- Physicochemical Properties : The compound’s solubility in polar solvents is expected to be lower than unsubstituted oxamic acid due to increased hydrophobicity from isopropyl groups.

Q & A

What are the established synthetic routes for N,N-di-isopropyloxamic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound can be synthesized via coupling reactions between isopropylamine derivatives and oxalic acid precursors. A widely used method involves reacting N,N-di-isopropylhydroxylamine with oxalyl chloride in a basic medium (e.g., pyridine) under controlled temperatures (0–5°C) to minimize side reactions . Key variables affecting yield include solvent polarity (e.g., dichloromethane vs. THF), stoichiometric ratios of reactants, and reaction time. For purity optimization, post-synthetic purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Contamination by unreacted di-isopropylamine can be monitored via NMR (δ 1.0–1.5 ppm for isopropyl CH₃ groups) .

What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- ¹H/¹³C NMR : Focus on the oxamic acid proton (δ ~10–12 ppm, broad singlet for -CONH-) and isopropyl groups (δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for CH).

- IR Spectroscopy : Confirm the presence of C=O (1680–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Look for the molecular ion peak [M+H]⁺ at m/z 188.1284 (calculated for C₈H₁₅NO₃).

- X-ray Crystallography : Resolve steric effects of the di-isopropyl groups on molecular conformation, particularly in metal-coordination studies .

How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

Advanced Methodological Approach:

Contradictions often arise from variations in experimental design (e.g., cell lines, assay protocols) or compound purity. To address this:

Standardize Assay Conditions : Use validated cell lines (e.g., HEK293 for enzyme inhibition studies) and control for pH (oxamic acid derivatives are pH-sensitive) .

Reproducibility Checks : Replicate key studies with independently synthesized batches, ensuring ≥95% purity (HPLC-verified).

Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity across datasets .

Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N) to track metabolic pathways and identify confounding factors .

What computational approaches are effective in predicting the reactivity or interaction mechanisms of this compound with biological targets?

Advanced Methodological Answer:

- Density Functional Theory (DFT) : Model the compound’s electronic structure to predict sites of nucleophilic attack (e.g., carbonyl carbon) .

- Molecular Dynamics (MD) Simulations : Study steric hindrance effects of isopropyl groups on binding to enzymes like lactate dehydrogenase (LDH).

- Docking Studies (AutoDock Vina) : Screen interactions with metal ions (e.g., Zn²⁺ in metalloproteinases) to rationalize inhibition patterns .

- QSAR Models : Corrogate substituent effects (e.g., isopropyl vs. tert-butyl) on bioactivity using descriptors like logP and polar surface area .

What are the stability considerations for this compound under various storage and experimental conditions?

Methodological Answer:

- Storage : Store at –20°C in airtight, desiccated containers to prevent hydrolysis. Aqueous solutions degrade within 24 hours at pH >7.0 .

- Thermal Stability : Decomposition occurs above 150°C (TGA analysis); avoid prolonged heating during synthesis.

- Light Sensitivity : UV-Vis studies show photodegradation under direct UV light (λ <300 nm); use amber glassware for light-sensitive experiments .

How does the steric hindrance from the di-isopropyl groups affect the acid's coordination behavior in metal-catalyzed reactions?

Advanced Research Insight:

The bulky isopropyl groups limit the compound’s ability to form stable chelates with larger metal ions (e.g., Fe³⁺, Cu²⁺). Comparative studies with less hindered analogs (e.g., N-methyloxamic acid) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.